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1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone

Catalog No.
S13606863
CAS No.
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone

Product Name

1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone

IUPAC Name

1-[2-hydroxy-5-(hydroxymethyl)phenyl]ethanone

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,10,12H,5H2,1H3

InChI Key

HQQHVOIYCLBRCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CO)O

1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone, also known by its CAS number 31611-90-2, is an organic compound characterized by its hydroxymethyl and hydroxy functional groups attached to a phenyl ring. Its molecular formula is C9H10O3C_9H_{10}O_3 and it has a molecular weight of approximately 166.17 g/mol. The structure features a ketone group (ethanone) linked to a phenolic compound, making it of interest in both synthetic chemistry and biological research.

Typical of phenolic compounds and ketones:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Nucleophilic Substitution: The ketone can participate in nucleophilic addition reactions, particularly with amines or alcohols.

These reactions are significant for modifying the compound for various applications in pharmaceuticals and materials science.

Research indicates that 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone exhibits notable biological activities, including:

  • Antioxidant Properties: The compound has shown potential in neutralizing free radicals, which may contribute to its protective effects against oxidative stress.
  • Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
  • Antimicrobial Activity: Preliminary tests indicate efficacy against certain bacterial strains, suggesting potential uses in antimicrobial formulations.

Several synthetic routes have been developed for producing 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone:

  • Direct Acetylation: Starting from 2-hydroxy-5-(hydroxymethyl)phenol, acetylation can be performed using acetic anhydride or acetyl chloride under basic conditions.
  • Hydroxymethylation Followed by Acetylation: Phenol derivatives can be hydroxymethylated using formaldehyde followed by acetylation.
  • Reduction of Corresponding Ketones: Reduction of related ketones may yield the desired product through selective reduction techniques.

These methods highlight the versatility in synthesizing this compound from various precursors.

1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for drug development targeting oxidative stress-related diseases.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations.
  • Research Reagents: Used as a standard or reagent in biochemical assays and studies related to phenolic compounds.

Interaction studies involving 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone have focused on its binding affinities with various biological targets. Notable findings include:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in oxidative stress response pathways.
  • Enzyme Inhibition Studies: Research assessing its potential to inhibit specific enzymes linked to inflammatory processes.

These studies are crucial for understanding the pharmacodynamics of the compound.

Several compounds share structural similarities with 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
1-(2-Hydroxy-4-(hydroxymethyl)phenyl)ethanone22518-00-9C9H10O3Has a different hydroxyl position; studied for similar biological activities.
1-(2-Hydroxy-5-methylphenyl)ethanone1450-72-2C9H10O2Lacks the hydroxymethyl group; exhibits different reactivity and applications.
1-[4-Hydroxy-3-(hydroxymethyl)phenyl]ethanone31611-90-2C9H10O3Similar structure but different substitution pattern; explored for antioxidant properties.

The unique positioning of the hydroxymethyl and hydroxy groups in 1-(2-Hydroxy-5-(hydroxymethyl)phenyl)ethanone contributes to its distinctive chemical reactivity and biological activity compared to these similar compounds.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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